(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17268970
InChI: InChI=1S/C17H12ClNO2/c1-11(12-7-9-14(18)10-8-12)15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-11-
SMILES:
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol

(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one

CAS No.:

Cat. No.: VC17268970

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one -

Specification

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
IUPAC Name (4Z)-4-[1-(4-chlorophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C17H12ClNO2/c1-11(12-7-9-14(18)10-8-12)15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-11-
Standard InChI Key HOYSOWCSWCVEML-PTNGSMBKSA-N
Isomeric SMILES C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Canonical SMILES CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one (CAS: 69015-81-2) has the molecular formula C₁₇H₁₂ClNO₂ and a molar mass of 297.7 g/mol . The Z-configuration of the ethylidene group is critical for its stereochemical stability, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography in analogous oxazolones . Key physicochemical properties include:

PropertyValue
Melting Point169–170°C (analogs)
SolubilityLow in water; soluble in DMSO
Lipophilicity (LogP)~3.2 (estimated)

The chlorophenyl moiety enhances lipophilicity, facilitating membrane permeability in biological systems.

Stereochemical and Electronic Features

The Z-isomer’s planar oxazolone ring and conjugated double bond system enable π-π stacking interactions with aromatic residues in proteins . Density functional theory (DFT) studies on similar compounds reveal a dipole moment of ~4.2 Debye, favoring electrostatic interactions with charged biomolecular targets .

Synthesis and Optimization Strategies

Erlenmeyer-Plochl Reaction

The primary synthesis route involves the Erlenmeyer-Plochl reaction, where 2-phenyloxazol-5(4H)-one reacts with 4-chlorophenylacetaldehyde under acidic conditions. Anhydrous sodium acetate and acetic anhydride catalyze cyclization, yielding the target compound in 75–85% purity . Key parameters include:

  • Temperature: 90–100°C

  • Reaction Time: 4–6 hours

  • Solvent System: Toluene or dichloromethane

Alternative Pathways

Recent advancements employ microwave-assisted synthesis to reduce reaction times to 30–45 minutes while maintaining yields above 70% . Polyphosphoric acid (PPA) has also been utilized as a condensing agent, though purification challenges persist due to byproduct formation .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atom at the para position undergoes nucleophilic substitution with amines (e.g., piperidine) or thiols, generating analogs with modified bioactivity . For example, reaction with morpholine at 60°C produces a secondary amine derivative with enhanced solubility .

Condensation Reactions

The ethylidene group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming extended conjugated systems. These derivatives exhibit redshifted UV-Vis absorption, useful in photodynamic therapy research .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in drug-resistant strains. Mechanistic studies suggest membrane disruption via interaction with lipid II precursors .

Anti-Inflammatory Action

In murine models, a 25 mg/kg dose suppresses COX-2 expression by 62%, comparable to celecoxib . Molecular docking reveals a binding affinity of −8.9 kcal/mol to COX-2’s active site, driven by hydrophobic interactions with Val349 and Leu352 .

Pharmacological Applications and Future Directions

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (size: 120 nm) improves bioavailability by 3.2-fold in rat plasma studies . Sustained release over 72 hours enables once-daily dosing regimens.

Targeted Cancer Therapy

Conjugation with folic acid-PEG ligands enhances tumor accumulation in xenograft models, reducing non-specific toxicity . PET imaging with ¹⁸F-labeled derivatives shows a tumor-to-muscle ratio of 5.1 at 90 minutes post-injection .

Challenges and Optimization Needs

Current limitations include moderate aqueous solubility and off-target effects on CYP3A4 enzymes . Structural modifications, such as introducing sulfonate groups, may address these issues without compromising activity .

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